5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one
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Overview
Description
5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one is a versatile compound with a unique structure that combines a pyridine ring, an azetidine ring, and a pyrrolidinone ring.
Preparation Methods
The synthesis of 5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one involves several steps, typically starting with the preparation of the azetidine and pyrrolidinone rings. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. The azetidine ring can be synthesized through a one-pot cascade double [3 + 2] cycloaddition reaction . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like Oxone and Cu(OAc)2, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidinone ring can lead to the formation of carboxylic acids, while substitution reactions on the pyridine ring can introduce various functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIt is also used in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine-2-one and azetidin-2-one derivatives. These compounds share some structural similarities but differ in their chemical properties and biological activities. For example, pyrrolidine-2-one derivatives are known for their anticonvulsant activity, while azetidin-2-one derivatives are important in the development of antibiotics like penicillin .
Biological Activity
5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H15N3O3, with a molecular weight of approximately 261.28 g/mol. The structure features both azetidine and pyrrolidine rings, along with a pyridine moiety, contributing to its diverse chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C13H15N3O3 |
Molecular Weight | 261.28 g/mol |
CAS Number | 1902931-72-9 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate azetidine and pyrrolidine derivatives. A common method includes the reaction of 3-pyridinyloxyazetidine with appropriate isocyanates to form the desired product through amide bond formation.
Research indicates that compounds like this compound may interact with specific biological targets such as viral polymerases or proteases. This interaction can inhibit viral replication processes, making it a candidate for treating viral infections like hepatitis C .
Antiviral Activity
The compound has shown potential antiviral properties by disrupting the life cycle of viruses through inhibition of key enzymes involved in viral replication. Studies suggest that its mechanism may involve:
- Inhibition of Viral Polymerases : The compound may bind to viral polymerases, preventing them from synthesizing new viral genomes.
- Protease Inhibition : By inhibiting proteases, the compound may prevent the maturation of viral proteins necessary for viral assembly.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of similar compounds on various cancer cell lines. For instance, related derivatives have demonstrated moderate cytotoxicity against A549, MCF-7, and HeLa cell lines, with IC50 values indicating effective growth inhibition (e.g., IC50 values ranging from 1.06 to 2.73 μM) .
Case Studies
- Antiviral Efficacy : A study focusing on azetidine derivatives reported promising results in inhibiting hepatitis C virus replication in cell culture models. The mechanism was attributed to direct interference with the viral polymerase activity.
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of structurally similar compounds on human cancer cell lines, revealing significant inhibition rates that suggest potential for further development as anticancer agents.
Properties
IUPAC Name |
5-(3-pyridin-3-yloxyazetidine-1-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c17-12-4-3-11(15-12)13(18)16-7-10(8-16)19-9-2-1-5-14-6-9/h1-2,5-6,10-11H,3-4,7-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRBVJWEGGKKKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.